molecular formula C10H13B B1275543 1-Bromo-4-isobutylbenzene CAS No. 2051-99-2

1-Bromo-4-isobutylbenzene

Cat. No. B1275543
CAS RN: 2051-99-2
M. Wt: 213.11 g/mol
InChI Key: BVBHVVRVSMBCPW-UHFFFAOYSA-N
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Patent
US04443631

Procedure details

To a mixture of 1.78 g (10 milliMoles) of N-bromosuccinimide in 20 ml of liquid sulfur dioxide at -30° C. is added 1.57 ml (10.0 mMoles) of isobutylbenzene. The mixture is stirred at -30° to -18° for 65 minutes, then worked up as above. Assay gives only 2% p-bromoisobutylbenzene and 88% recovered starting isobutylbenzene, indicating that the reaction with NBS is very slow at this temperature.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.S(=O)=O.[CH2:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:13]([CH3:15])[CH3:14]>>[Br:1][C:19]1[CH:20]=[CH:21][C:16]([CH2:12][CH:13]([CH3:15])[CH3:14])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
liquid
Quantity
20 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.57 mL
Type
reactant
Smiles
C(C(C)C)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at -30° to -18° for 65 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
65 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.